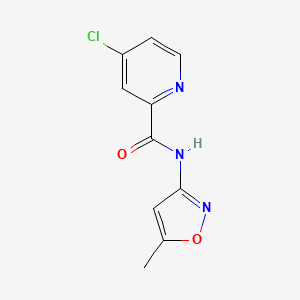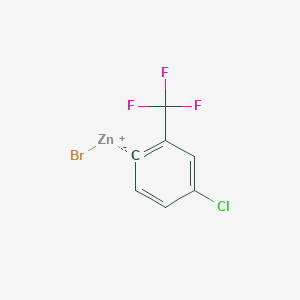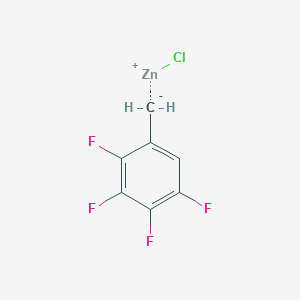
2,3,4,5-TetrafluorobenZylZinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetrafluorobenzylzinc chloride, 0.50 M in tetrahydrofuran, is an organozinc reagent used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its ability to participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2,3,4,5-tetrafluorobenzylzinc chloride typically involves the reaction of 2,3,4,5-tetrafluorobenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
2,3,4,5-Tetrafluorobenzyl chloride+Zinc→2,3,4,5-Tetrafluorobenzylzinc chloride
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.
Cross-Coupling Reactions: This compound is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form complex organic molecules.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent and facilitate the reaction.
Major Products: The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学研究应用
2,3,4,5-Tetrafluorobenzylzinc chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules for research purposes.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
作用机制
The mechanism by which 2,3,4,5-tetrafluorobenzylzinc chloride exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution and cross-coupling reactions. The organozinc reagent acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst, leading to the formation of new bonds. The molecular targets and pathways involved are primarily related to the reactivity of the zinc-carbon bond and the stabilization provided by the tetrahydrofuran solvent.
相似化合物的比较
2,3,4,5-Tetrafluorobenzylmagnesium chloride: Another organometallic reagent used in similar types of reactions.
2,3,4,5-Tetrafluorobenzyl lithium: A highly reactive organolithium reagent used in organic synthesis.
Uniqueness: 2,3,4,5-Tetrafluorobenzylzinc chloride is unique due to its moderate reactivity compared to organolithium and organomagnesium reagents. This makes it more manageable and safer to handle in various synthetic applications. Additionally, the presence of tetrahydrofuran as a solvent provides stability to the organozinc reagent, enhancing its utility in complex organic synthesis.
属性
分子式 |
C7H3ClF4Zn |
|---|---|
分子量 |
263.9 g/mol |
IUPAC 名称 |
chlorozinc(1+);1,2,3,4-tetrafluoro-5-methanidylbenzene |
InChI |
InChI=1S/C7H3F4.ClH.Zn/c1-3-2-4(8)6(10)7(11)5(3)9;;/h2H,1H2;1H;/q-1;;+2/p-1 |
InChI 键 |
HNPXHEAJGLJBEX-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]C1=CC(=C(C(=C1F)F)F)F.Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883546.png)

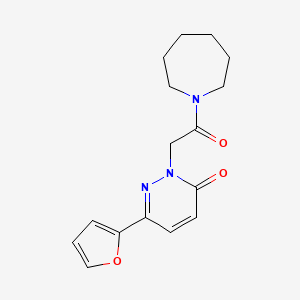
![4-(piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14883564.png)
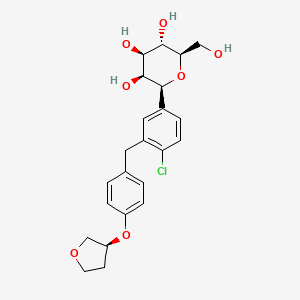

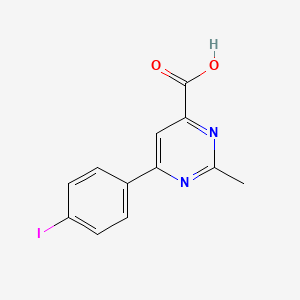
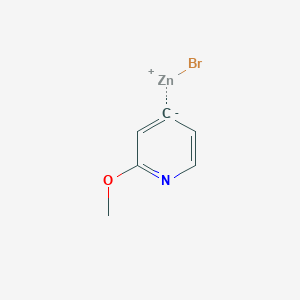
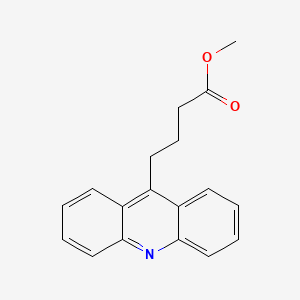
![4-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14883612.png)
